molecular formula C10H20BrNO2 B8630613 tert-butyl N-(5-bromopentan-2-yl)carbamate

tert-butyl N-(5-bromopentan-2-yl)carbamate

Cat. No.: B8630613
M. Wt: 266.18 g/mol
InChI Key: SXRFLQCZSBFSJK-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromopentan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a bromine atom and a tert-butyl group, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromopentan-2-yl)carbamate typically involves the reaction of 5-bromopentan-2-amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a carbamate linkage, where the amine group is protected by the tert-butyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include di-tert-butyl dicarbonate and a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(5-bromopentan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic synthesis applications. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as an intermediate in the synthesis of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromopentan-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the tert-butyl group is removed, releasing the free amine, which can then participate in subsequent reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(5-bromopentan-2-yl)carbamate is unique due to the presence of the bromine atom, which allows for additional functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H20BrNO2

Molecular Weight

266.18 g/mol

IUPAC Name

tert-butyl N-(5-bromopentan-2-yl)carbamate

InChI

InChI=1S/C10H20BrNO2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)

InChI Key

SXRFLQCZSBFSJK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCBr)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of tert-butyl (5-hydroxypentan-2-yl)carbamate (3.6 g, 17.71 mmol) in dichloromethane (150 mL) was added triphenylphosphine (6.97 g, 26.6 mmol) followed by carbon tetrabromide (8.81 g, 26.6 mmol). The reaction mixture was stirred at room temperature for 18 h while monitoring by TLC. The solvent was removed under reduced pressure and the residue was purified by column chromatography (60-120 mesh silica) using 2-5% ethyl acetate in pet-ether to give tert-butyl (5-bromopentan-2-yl)carbamate (2.5 g, 53%) as a light brown liquid. 1H NMR: (400 MHz, CDCl3) δ ppm 4.29 (1H, br s), 3.68 (1H, br s), 3.42 (2H, t, J=6.8 Hz), 1.94-1.86 (2H, m), 1.59-1.46 (2H, m), 1.44 (9H, s), 1.13 (3H, d, J=6.4 Hz).
[Compound]
Name
ice
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0 (± 1) mol
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3.6 g
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6.97 g
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150 mL
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8.81 g
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